molecular formula C13H18O2Te B14418932 (2-Methoxycyclohexane-1-tellurinyl)benzene CAS No. 82486-30-4

(2-Methoxycyclohexane-1-tellurinyl)benzene

Cat. No.: B14418932
CAS No.: 82486-30-4
M. Wt: 333.9 g/mol
InChI Key: GYSQCJHJLVGXLY-UHFFFAOYSA-N
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Description

(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.

Scientific Research Applications

(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.

    (2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.

    (2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.

Uniqueness

(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.

Properties

CAS No.

82486-30-4

Molecular Formula

C13H18O2Te

Molecular Weight

333.9 g/mol

IUPAC Name

(2-methoxycyclohexyl)tellurinylbenzene

InChI

InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3

InChI Key

GYSQCJHJLVGXLY-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1[Te](=O)C2=CC=CC=C2

Origin of Product

United States

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